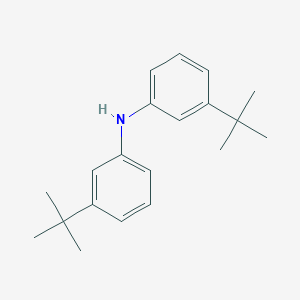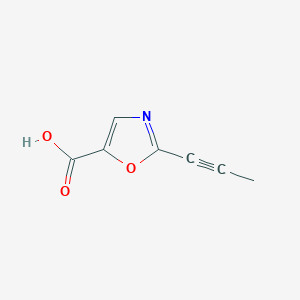![molecular formula C9H10N2O2 B12821815 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol is a compound that features a benzimidazole ring fused with an ethane-1,2-diol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethane-1,2-diol group adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol typically involves the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are being investigated for their pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol can be compared with other benzimidazole derivatives, such as:
1H-Benzo[d]imidazole: The parent compound without the ethane-1,2-diol group. It is widely studied for its biological activities.
2-(1H-Benzo[d]imidazol-2-yl)ethanol: Similar to the compound but with an ethanol group instead of ethane-1,2-diol.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane: A dimeric form with two benzimidazole rings connected by an ethane bridge.
The uniqueness of this compound lies in its combination of the benzimidazole ring with the ethane-1,2-diol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11) |
InChI Key |
VDEBVEYYZDZWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


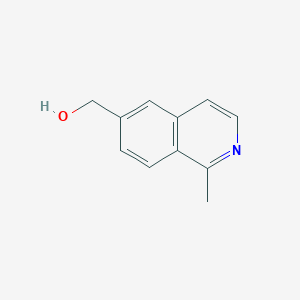
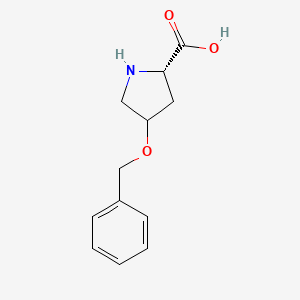
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

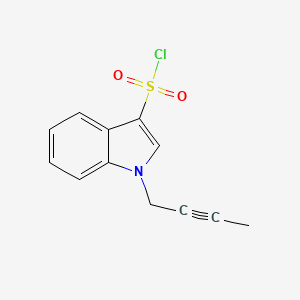

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
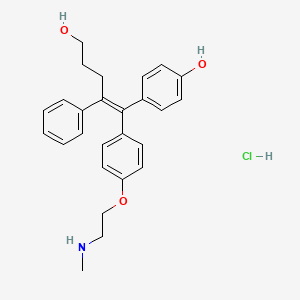
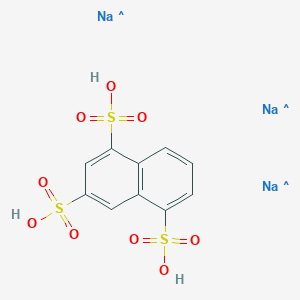
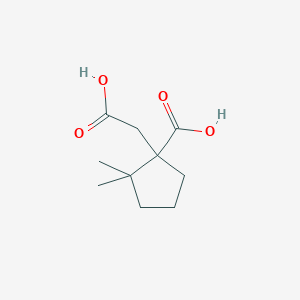
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
